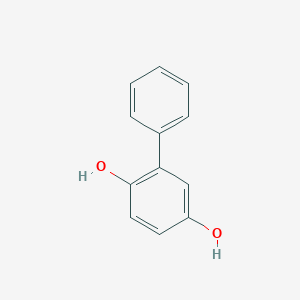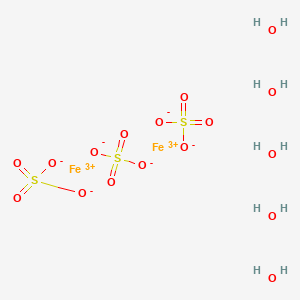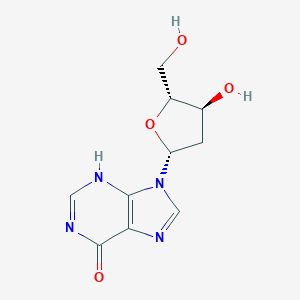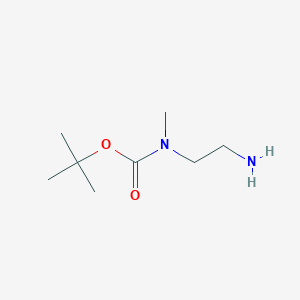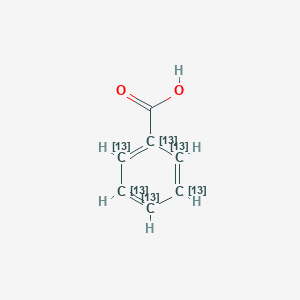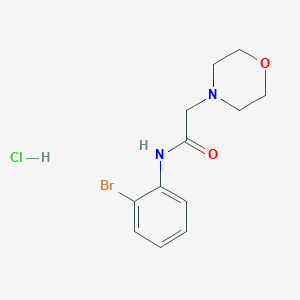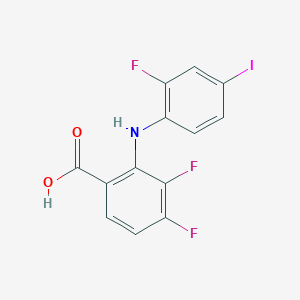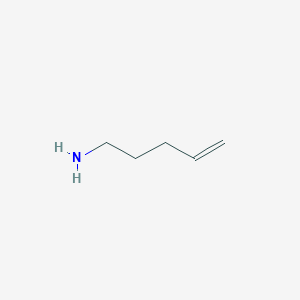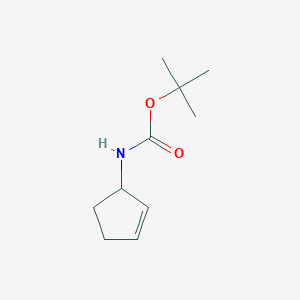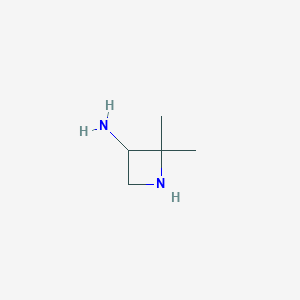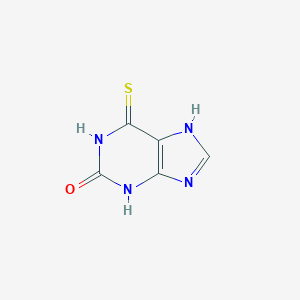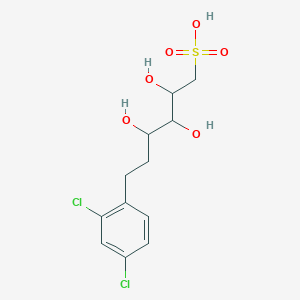
6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid, also known as Tiron, is a chelating agent that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 290.16 g/mol. Tiron has been found to have a variety of applications in research, including its use as a metal chelator, antioxidant, and radical scavenger. In
Mechanism Of Action
6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid works by binding to metal ions and removing them from solution. It does this by forming stable complexes with the metal ions, which are then removed from the system through precipitation or filtration. 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid also works as an antioxidant by donating electrons to free radicals, neutralizing their harmful effects. Finally, 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid acts as a radical scavenger by reacting with free radicals and preventing them from causing damage to cells.
Biochemical And Physiological Effects
6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid has been found to have a variety of biochemical and physiological effects. It has been shown to protect cells from oxidative stress, reduce inflammation, and prevent cell death. 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid has also been found to have neuroprotective effects, and has been shown to protect against the damage caused by ischemia and reperfusion injury. Additionally, 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid has been found to have anti-cancer properties, and has been shown to inhibit the growth of cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid in lab experiments is its ability to chelate metal ions. This makes it a useful tool for studying the effects of metal ions on biological systems. Additionally, 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid is relatively inexpensive and easy to obtain, making it a cost-effective choice for many experiments. However, one limitation of using 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid is that it can interfere with other chelating agents, making it difficult to use in conjunction with other compounds. Additionally, 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid can be toxic at high concentrations, so care must be taken when handling and using it in experiments.
Future Directions
There are many potential future directions for research involving 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid. One area of interest is the use of 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid as a potential therapeutic agent for a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid could be used to develop new treatments for metal toxicity and oxidative stress. Finally, further research could be done to investigate the mechanisms of action of 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid, and to identify new applications for this versatile compound.
Conclusion:
In conclusion, 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid, or 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid, is a chelating agent that has a variety of applications in scientific research. It is a useful tool for studying the effects of metal ions on biological systems, and has been found to have antioxidant and radical scavenging properties. 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid has a variety of biochemical and physiological effects, and has potential applications in the development of new therapies for a variety of diseases. While there are some limitations to using 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid in lab experiments, its versatility and low cost make it a valuable tool for many researchers.
Synthesis Methods
6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid can be synthesized through a simple reaction between 2,4-dichlorophenol and hexanedioic acid. The reaction takes place in the presence of sodium hydroxide and sulfuric acid, and the resulting product is then purified through recrystallization. The chemical structure of 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid is shown below:
Scientific Research Applications
6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid has been widely used in scientific research due to its ability to chelate metal ions. It has been used to study the effects of metal ions on biological systems, as well as to investigate the mechanisms of metal toxicity. 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid has also been found to have antioxidant properties, and has been used to study the effects of oxidative stress on cells. Additionally, 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid has been used as a radical scavenger, and has been found to be effective in protecting cells from damage caused by free radicals.
properties
CAS RN |
141240-46-2 |
|---|---|
Product Name |
6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid |
Molecular Formula |
C12H16Cl2O6S |
Molecular Weight |
359.2 g/mol |
IUPAC Name |
6-(2,4-dichlorophenyl)-2,3,4-trihydroxyhexane-1-sulfonic acid |
InChI |
InChI=1S/C12H16Cl2O6S/c13-8-3-1-7(9(14)5-8)2-4-10(15)12(17)11(16)6-21(18,19)20/h1,3,5,10-12,15-17H,2,4,6H2,(H,18,19,20) |
InChI Key |
RZHBRWSVUJWTRD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)CCC(C(C(CS(=O)(=O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCC(C(C(CS(=O)(=O)O)O)O)O |
synonyms |
6-(2,4-dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid 6-(2,4-dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid, monosodium salt DCPTHS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



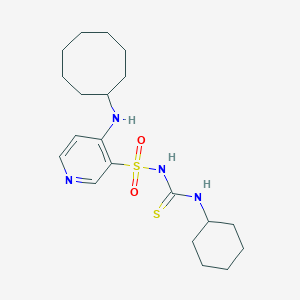
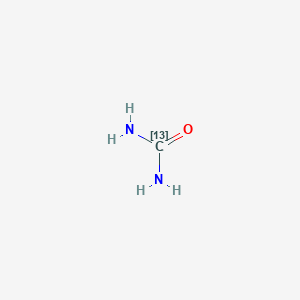
![Imidazo[1,2-b]pyridazine](/img/structure/B131497.png)
